

An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic Acid

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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrazine-2-carboxylic acid, a substituted pyrazine derivative, represents a molecule of interest within medicinal chemistry and drug discovery. Its structural resemblance to biologically active pyrazines, such as the antitubercular drug pyrazinamide, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical and physical properties of **6-Aminopyrazine-2-carboxylic acid**. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document also presents a hypothetical synthesis protocol and expected spectral characteristics based on established chemical principles and data from closely related analogs. This guide aims to serve as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and exploration of pyrazine-based compounds for drug development.

Chemical and Physical Properties

6-Aminopyrazine-2-carboxylic acid (CAS RN: 61442-38-4) is a heterocyclic organic compound. Its core structure consists of a pyrazine ring substituted with both an amino and a carboxylic acid group.

Physical Properties

A summary of the available physical and chemical properties for **6-Aminopyrazine-2-carboxylic acid** is presented in Table 1. The data is compiled from various chemical supplier databases.

Property	Value	Source
Molecular Formula	C ₅ H ₅ N ₃ O ₂	
Molecular Weight	139.11 g/mol	
Melting Point	283-285 °C	
Appearance	Not specified (likely a solid)	
Solubility	Not specified	
Storage	2-8 °C	

Table 1: Physical and Chemical Properties of **6-Aminopyrazine-2-carboxylic acid**

Chemical Structure

The chemical structure of **6-Aminopyrazine-2-carboxylic acid** is characterized by a pyrazine ring with an amino group at position 6 and a carboxylic acid group at position 2.

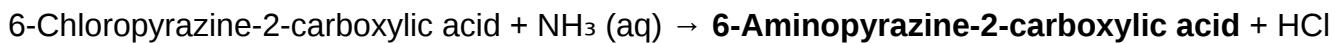
Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **6-Aminopyrazine-2-carboxylic acid** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on general methods for the synthesis of aminopyrazine carboxylic acids. One common approach involves the amination of a corresponding halogenated pyrazine carboxylic acid.

Hypothetical Experimental Protocol: Synthesis of **6-Aminopyrazine-2-carboxylic acid**

This protocol is a representative example based on the synthesis of related aminopyrazine derivatives and should be optimized for specific laboratory conditions.

Reaction Scheme:



Materials:

- 6-Chloropyrazine-2-carboxylic acid
- Aqueous ammonia (25-30%)
- Hydrochloric acid (for pH adjustment)
- Deionized water
- Activated carbon
- Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus, pH meter)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Chloropyrazine-2-carboxylic acid in an excess of aqueous ammonia.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Remove the excess ammonia under reduced pressure.
- Treat the resulting solution with activated carbon to remove colored impurities, followed by hot filtration.
- Carefully adjust the pH of the filtrate to the isoelectric point of **6-Aminopyrazine-2-carboxylic acid** using hydrochloric acid to precipitate the product.

- Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield **6-Aminopyrazine-2-carboxylic acid**.

Chemical Reactivity

The reactivity of **6-Aminopyrazine-2-carboxylic acid** is dictated by the presence of the amino and carboxylic acid functional groups, as well as the aromatic pyrazine ring.

- Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basic properties to the molecule.
- Carboxylic Acid Group: The carboxylic acid group is acidic and can undergo esterification, amidation, and reduction.
- Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents. It can potentially undergo nucleophilic aromatic substitution reactions under specific conditions.

Spectral Data (Expected)

Detailed, experimentally verified spectral data for **6-Aminopyrazine-2-carboxylic acid** is not currently available in public databases. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule and data from analogous compounds.

¹H NMR Spectroscopy (Expected)

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a broad signal for the amino protons, and a downfield signal for the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the amino and carboxyl groups.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum will show signals for the four carbon atoms of the pyrazine ring and a downfield signal for the carboxylic acid carbon. The chemical shifts will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

- O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm^{-1} .
- N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm^{-1} .
- C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm^{-1} .
- C=N and C=C stretches (pyrazine ring): Multiple bands in the aromatic region (approx. 1400-1600 cm^{-1}).
- N-H bend (amino group): A band around 1600-1650 cm^{-1} .

Mass Spectrometry (Expected)

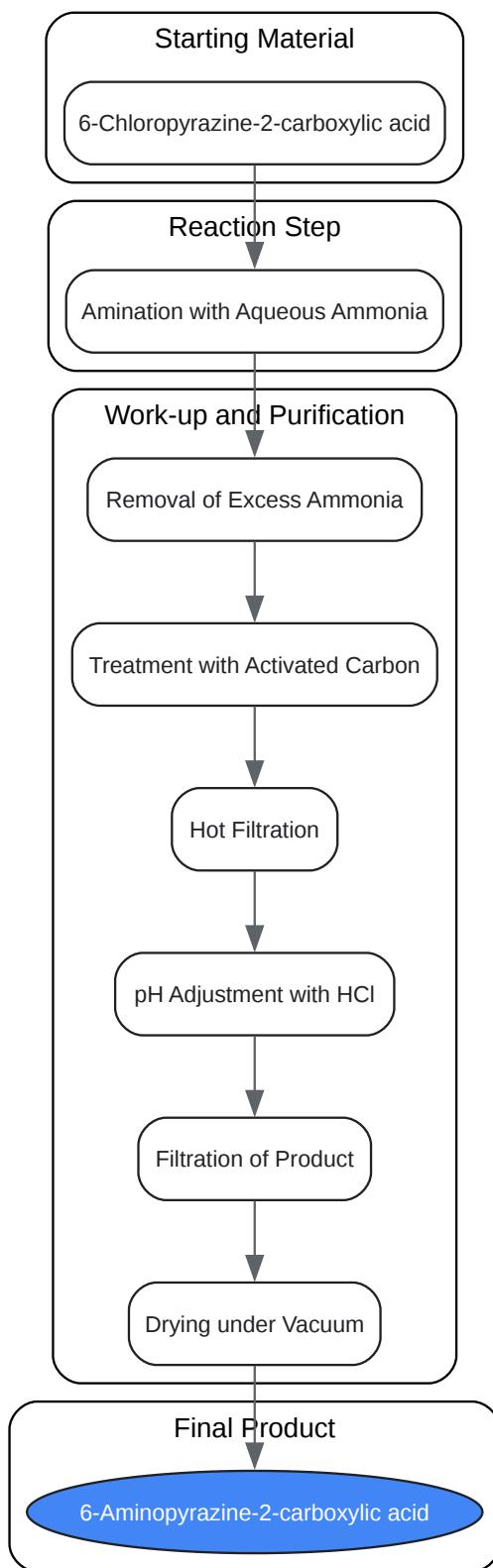
In the mass spectrum, the molecular ion peak (M^+) corresponding to the molecular weight of **6-Aminopyrazine-2-carboxylic acid** (139.11 g/mol) is expected to be observed. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the amino group (-NH₂).

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or the involvement of **6-Aminopyrazine-2-carboxylic acid** in any signaling pathways. However, the pyrazine scaffold is a common feature in many biologically active molecules. For instance, pyrazinamide is a first-line medication for tuberculosis. Derivatives of various aminopyrazine carboxylic acids have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. Therefore, **6-Aminopyrazine-2-carboxylic acid** and its derivatives represent a class of compounds with potential for further investigation in drug discovery programs.

Visualization

Logical Workflow for the Hypothetical Synthesis of 6-Aminopyrazine-2-carboxylic acid



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Caption: Hypothetical synthesis workflow for **6-Aminopyrazine-2-carboxylic acid**.

Conclusion

6-Aminopyrazine-2-carboxylic acid is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While basic identifying information is available, a comprehensive public dataset on its detailed chemical properties, synthesis, and biological activity is currently lacking. This guide has summarized the known information and provided a scientifically plausible, albeit hypothetical, framework for its synthesis and expected spectral characteristics. Further experimental investigation is required to fully elucidate the chemical and biological profile of this compound and to explore its potential as a building block for new therapeutic agents.

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